![molecular formula C18H22BrN5O2 B12454293 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline](/img/structure/B12454293.png)
1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[1-(4-Bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline is a complex organic compound featuring a tetrazole ring, a bromophenyl group, and a cyclohexyl ring attached to a proline moiety
Preparation Methods
The synthesis of 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline typically involves multistep organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method is favored for its mild reaction conditions and functional group tolerance . The process involves the coupling of a bromophenyl derivative with a tetrazole-containing cyclohexyl compound under palladium catalysis.
Chemical Reactions Analysis
1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles such as amines or thiols replace the bromine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and toluene, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.
Scientific Research Applications
1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential pharmacological properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its tetrazole and bromophenyl groups. These interactions can modulate biological pathways, leading to various therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 1-{1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}proline include:
1-(4-Bromophenyl)naphthalene: This compound shares the bromophenyl group but differs in its core structure, which is based on naphthalene rather than cyclohexyl and proline.
4-{1-[1-(4-Bromophenyl)-1H-tetrazol-5-yl]cyclohexyl}morpholine: This compound is structurally similar but contains a morpholine ring instead of a proline moiety.
1-(4-Bromophenyl)ethylamine: This compound features a bromophenyl group attached to an ethylamine, differing significantly in its overall structure and properties.
The uniqueness of this compound lies in its combination of a tetrazole ring, bromophenyl group, and cyclohexyl-proline structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22BrN5O2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
1-[1-[1-(4-bromophenyl)tetrazol-5-yl]cyclohexyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H22BrN5O2/c19-13-6-8-14(9-7-13)24-17(20-21-22-24)18(10-2-1-3-11-18)23-12-4-5-15(23)16(25)26/h6-9,15H,1-5,10-12H2,(H,25,26) |
InChI Key |
GQTLSHDMQBYULM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)Br)N4CCCC4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(2-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454215.png)
![N-{2-[(6-methylpyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B12454223.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-(2-methylpropoxy)benzamide](/img/structure/B12454227.png)
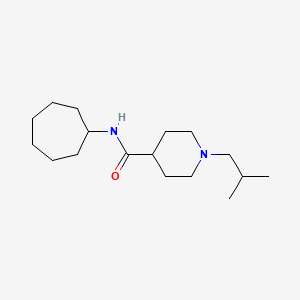

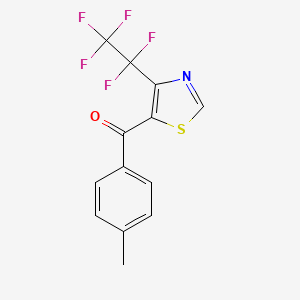
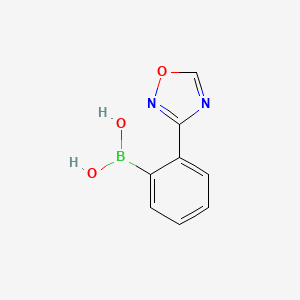
![4-[(E)-(4-chlorophenyl)diazenyl]-2-{(E)-[(2-hydroxy-4-methylphenyl)imino]methyl}phenol](/img/structure/B12454254.png)
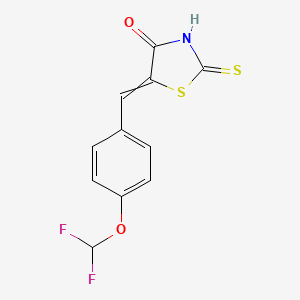
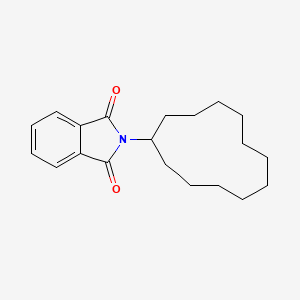
![2-[(E)-({2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]propan-2-yl}imino)methyl]phenol](/img/structure/B12454271.png)
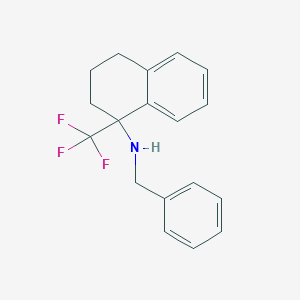
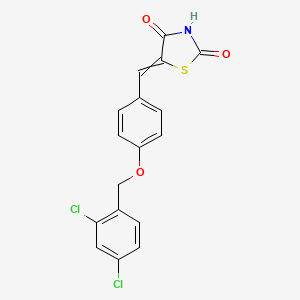
![N-(4-{bis[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene)methanaminium](/img/structure/B12454286.png)
